2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole
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Overview
Description
2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two pyridylmethylthio groups attached to the 2 and 5 positions of the thiadiazole ring
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . These activities suggest that the compound may interact with a range of biological targets.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interfere with dna synthesis, inhibiting the replication of both human tumor and bacterial cells . The presence of the thione group indicates that the reaction occurred as N-alkylation .
Result of Action
1,3,4-thiadiazole derivatives have been reported to exhibit anti-inflammatory effects, with inhibition in paw edema . Additionally, some 1,3,4-thiadiazole derivatives have shown considerable antibacterial activity .
Action Environment
It is generally recommended to store similar compounds in a cool, dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole typically involves the reaction of 3-pyridylmethylthiol with a suitable thiadiazole precursor
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the pyridylmethylthio groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors, due to its electronic properties.
Comparison with Similar Compounds
2,5-Bis(4-pyridyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
3,5-Bis(4-pyridyl)-1,2,4-oxadiazole: Another related compound with an oxadiazole ring and different substitution pattern.
Uniqueness: 2,5-Bis(3-pyridylmethylthio)-1,3,4-thiadiazole is unique due to the presence of sulfur atoms in the thiadiazole ring, which imparts distinct electronic and chemical properties compared to its oxadiazole counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of conductive materials and sensors.
Properties
IUPAC Name |
2,5-bis(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S3/c1-3-11(7-15-5-1)9-19-13-17-18-14(21-13)20-10-12-4-2-6-16-8-12/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSAEIDRAWCIHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(S2)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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